3,6-Diethyl-3-methyloxan-2-one
Description
3,6-Diethyl-3-methyloxan-2-one is a six-membered cyclic ketone (oxan-2-one) with ethyl and methyl substituents at positions 3 and 5. This compound belongs to the class of lactones/ketones, characterized by a carbonyl group within a cyclic ether framework. The substituents influence its steric and electronic properties, affecting its reactivity, stability, and physical characteristics.
Properties
CAS No. |
64971-86-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,6-diethyl-3-methyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-4-8-6-7-10(3,5-2)9(11)12-8/h8H,4-7H2,1-3H3 |
InChI Key |
HTWPALQUZSHECM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C(=O)O1)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxanone ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl-3-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,6-Diethyl-3-methyloxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-3-methyloxan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Physical and Chemical Properties
- Ring Stability : The six-membered oxan-2-one core (3,6-Diethyl-3-methyloxan-2-one) is more stable than five-membered analogs like 1,3-dioxolanes due to reduced ring strain .
- Reactivity : Unsaturated analogs like 6-[(3Z)-hex-3-en-1-yl]oxan-2-one exhibit higher reactivity toward hydrogenation or oxidation due to the alkene group, unlike the fully saturated ethyl/methyl substituents in the target compound .
Key Research Findings
- Steric Effects: Bulkier substituents (e.g., 3,6-diethyl) reduce conformational flexibility, as observed in cyclohexanone derivatives () .
- Thermal Stability: Six-membered rings generally exhibit higher thermal stability than five-membered counterparts, as seen in dioxolane vs. oxanone comparisons .
- Synthetic Challenges: Multi-substituted cyclic ketones often require precise stoichiometry and catalysts to avoid side products, as noted in hydrogenation studies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
